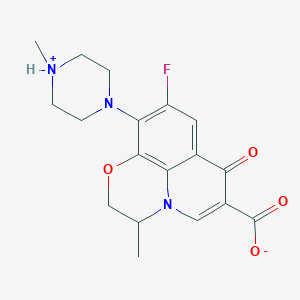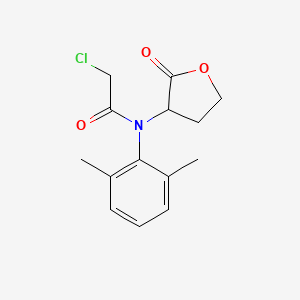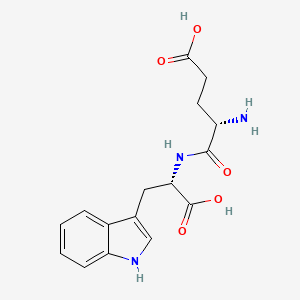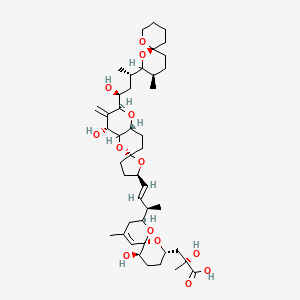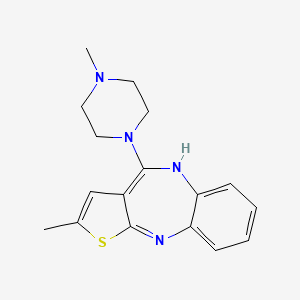
橄榄苦苷
描述
Oleuropein is a glycosylated seco-iridoid, a type of phenolic bitter compound found in green olive skin, flesh, seeds, and leaves . The term oleuropein is derived from the botanical name of the olive tree, Olea europaea .
Synthesis Analysis
Oleuropein is a derivative of elenolic acid linked to the orthodiphenol hydroxytyrosol by an ester bond and to a molecule of glucose by a glycosidic bond . When olives are immersed in a lye solution, the alkaline conditions lead to hydrolysis of the ester bond .
Molecular Structure Analysis
Oleuropein contains an ortho-diphenolic group able to scavenge ROS through hydrogen donation, and to stabilize oxygen radicals with an intramolecular hydrogen bond .
Chemical Reactions Analysis
Oleuropein undergoes complex metabolic transformations in the body, creating various bioactive molecules .
Physical And Chemical Properties Analysis
Oleuropein is a phenolic compound with a molecular weight of 540.52 . It is a secoiridoid polyphenol with a structure comprising of a glycosylated ester of elenolic acid with hydroxytyrosol .
科学研究应用
Antioxidant Activity
Oleuropein has potent antioxidant activities , such as the inhibition of low-density lipoproteins oxidation and free radical scavenging . It’s known for its ability to protect the body from oxidative stress .
Anti-Inflammatory Properties
Oleuropein exhibits significant anti-inflammatory properties . It can down-regulate the expression of IL-6 in A549 cells, indicating a possible anti-inflammatory effect in lung cancer cells .
Anticancer Activity
Oleuropein has shown anticancer activity . The highest antiproliferative activity of Oleuropein was detected against T24 cancer cells . It also has high activity against MD-MBA-123, A549, and A1235 cells .
Cardioprotective Effects
Oleuropein is known for its cardioprotective effects . It helps in the prevention of atherosclerosis , a disease where plaque builds up inside your arteries.
Hypolipidemic and Hypoglycemic Effects
Oleuropein has hypolipidemic and hypoglycemic effects . It can help in reducing blood glucose levels and lipid levels in the body .
Neuroprotective Properties
Oleuropein has neuroprotective properties . It can act as an autophagy inducer and amyloid fibril growth inhibitor , which can be beneficial in neurodegenerative diseases.
Antimicrobial and Antiviral Activities
Oleuropein has antimicrobial and antiviral activities . It can help in fighting against various microbial and viral infections.
Gastrointestinal Stability
Oleuropein shows low stability after simulated gastric digestion with human gastric juices (35.66%) and high stability after 60 min of intestinal phase (65.97%) . This property can influence its bioavailability and effectiveness in the body .
These are some of the unique applications of Oleuropein based on scientific research. However, it’s important to note that while the beneficial effects of Oleuropein are promising, more clinical randomized trials are needed to establish the relation between these beneficial effects and the mechanisms of action occurring in the human body in response to the intake of Oleuropein .
作用机制
Target of Action
Oleuropein’s primary targets are associated with inflammation, oxidative stress, and metabolic disorders . It interacts with Nuclear factor erythroid 2-related factor 2 (NrF2) , a transcription factor that regulates the expression of antioxidant proteins . It also targets peroxisome proliferator-activated receptors (PPARs) , which play a crucial role in regulating lipid metabolism and inflammation .
Mode of Action
Oleuropein exerts its effects by modulating the activity of its targets. It stimulates the expression of intracellular antioxidant enzymes via the activation of NrF2 transcription . This results in an increase in the level of non-enzymatic antioxidants such as glutathione, α-tocoferol, β-carotene, and ascorbic acid . Furthermore, oleuropein has been shown to disrupt preformed amyloid β (Aβ) fibrils, which are associated with neurodegenerative disorders .
Biochemical Pathways
Oleuropein influences several biochemical pathways. It modulates the AMP-activated protein kinase signaling pathway , which is involved in cellular energy homeostasis . It also affects the extracellular signal–regulated kinase pathway and autophagy , both of which play a role in cell survival and death . Furthermore, oleuropein regulates the phosphoinositide 3-kinase/protein kinase B (AKT)/forkhead box protein O1 pathway , which is involved in cell growth and survival .
Pharmacokinetics
Oleuropein is absorbed through the small intestine wall, possibly due to its polarity or through the use of a glucose transporter . Many questions about its bioavailability, bioaccessibility, and dosage remain unresolved .
Result of Action
The molecular and cellular effects of oleuropein’s action are diverse. It has been shown to have anti-inflammatory and antioxidant effects . It can also reduce amyloid β (Aβ) aggregates , thereby diminishing the related cytotoxicity and inflammation . Moreover, oleuropein has been found to have anti-cancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of oleuropein. For instance, the presence of other compounds in the diet can affect the absorption and metabolism of oleuropein . Furthermore, the effect of oleuropein can be modified by the physiological state of the individual, such as the presence of inflammation or metabolic disorders .
属性
IUPAC Name |
methyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O13/c1-3-13-14(9-19(29)35-7-6-12-4-5-16(27)17(28)8-12)15(23(33)34-2)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h3-5,8,11,14,18,20-22,24-28,30-32H,6-7,9-10H2,1-2H3/b13-3+/t14-,18+,20+,21-,22+,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWGABANNQMHMZ-ZCHJGGQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905103 | |
| Record name | Oleuropein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oleuropein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Oleuropein | |
CAS RN |
32619-42-4 | |
| Record name | Oleuropein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32619-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleuropein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032619424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oleuropein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dihydroxyphenyl)ethyl [2S-(2α,3E,4β)]-3-ethylidene-2-(β-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-2H-pyran-4-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEUROPEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O4553545L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oleuropein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
89 - 91 °C | |
| Record name | Oleuropein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




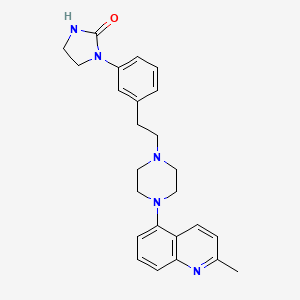
![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)
